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Compound of Interest

Compound Name: methyl (2R)-2-bromobutanoate

CAS No.: 114438-75-4; 3196-15-4

Cat. No.: B2475506 Get Quote

Abstract
Methyl (2R)-2-bromobutanoate (CAS: 114438-75-4) is the methyl ester of (2R)-2-

bromobutanoic acid.[1] As a chiral alkylating agent, it is valued in drug development for its

ability to introduce a specific stereocenter into target molecules via nucleophilic substitution.

This guide details its physicochemical properties, a validated synthesis route preserving

stereochemistry, and its application in asymmetric synthesis.

Physicochemical Profile
The following data characterizes the (2R)-enantiomer. While physical constants like boiling

point and density are identical to the racemate, the optical rotation is the distinguishing

identifier.
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Property Specification

IUPAC Name Methyl (2R)-2-bromobutanoate

Common Name Methyl (R)-2-bromobutyrate

CAS Number 114438-75-4 (R-isomer); 3196-15-4 (Racemate)

Molecular Formula C₅H₉BrO₂

Molecular Weight 181.03 g/mol

Physical State Colorless to pale yellow liquid

Boiling Point
137–138 °C (at 760 mmHg); 50–52 °C (at 15

mmHg)

Density 1.573 g/mL (at 25 °C)

Refractive Index (

)
1.452

Flash Point 68 °C (Closed Cup)

Solubility
Soluble in methanol, ethanol, ether; immiscible

with water

Stereochemistry
(R)-Configuration; Dextrorotatory (+) or

Levorotatory (-) depending on solvent*

> Note on Optical Rotation: The specific rotation

is solvent-dependent. The parent acid, (R)-2-bromobutanoic acid, is typically levorotatory (

in neat liquid), while its esters may exhibit varying signs. Verification via chiral HPLC or
polarimetry against a standard is recommended.

Synthesis & Manufacturing
The synthesis of enantiopure methyl (2R)-2-bromobutanoate requires a method that

preserves the chiral center. The most robust laboratory and industrial route involves the

diazotization of (R)-2-aminobutyric acid (D-2-aminobutyric acid).
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Mechanism: Double Inversion (Net Retention)
Contrary to typical

reactions that cause inversion, the conversion of

-amino acids to

-halo acids proceeds with retention of configuration.

Diazotization: The amino group is converted to a diazonium salt.[2]

Intramolecular Attack: The carboxylate oxygen attacks the

-carbon, displacing nitrogen and forming a transient three-membered

-lactone intermediate (First Inversion).

Ring Opening: Bromide ion attacks the

-lactone at the

-carbon, opening the ring (Second Inversion).

Net Result: Two inversions yield a product with the same absolute configuration as the

starting material.

Experimental Protocol
Reagents:

(R)-2-Aminobutyric acid (1.0 equiv)

Sodium Nitrite (

, 1.2 equiv)

Potassium Bromide (

, 3.0 equiv)

Sulfuric Acid (
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, 2.5 M)

Methanol (excess)

Thionyl Chloride (

, 1.1 equiv)

Step 1: Bromination (Retention of Configuration)

Dissolve (R)-2-aminobutyric acid and KBr in 2.5 M

at 0 °C.

Add an aqueous solution of

dropwise, maintaining the temperature below 5 °C to prevent side reactions.

Stir for 2 hours at 0 °C, then allow to warm to room temperature over 1 hour.

Extract with diethyl ether (

). Dry the organic layer over

and concentrate to yield crude (R)-2-bromobutanoic acid.

Step 2: Esterification

Dissolve the crude acid in anhydrous methanol at 0 °C.

Add

dropwise (exothermic).

Reflux the mixture for 2–3 hours.

Concentrate under reduced pressure.

Purification: Distill under reduced pressure (vacuum distillation) to obtain pure methyl
(2R)-2-bromobutanoate.
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Reaction Workflow Diagram
The following diagram illustrates the stereochemical pathway from the amino acid precursor to

the final ester.
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Caption: Synthesis of Methyl (2R)-2-bromobutanoate via diazotization-bromination showing

the double inversion mechanism that results in net retention of configuration.

Applications in Drug Development
Methyl (2R)-2-bromobutanoate serves as a versatile "chiral pool" reagent. Its primary utility

lies in its ability to transfer the chiral butyl group to nucleophiles.

Amino Acid Synthesis: Reaction with sodium azide (

) followed by reduction yields unnatural amino acids. Note that this

reaction will cause inversion, converting the (R)-bromide to an (S)-amine derivative.

Heterocycle Formation: Used in the synthesis of substituted piperazines and pyrrolidines,

common scaffolds in ACE inhibitors (e.g., analogs of levetiracetam or delapril).

Reformatsky Reagent: The bromide can form a zinc enolate (Reformatsky reagent) to attack

ketones or aldehydes, creating new C-C bonds while influencing diastereoselectivity.

Safety & Handling (MSDS Summary)
Hazards: Corrosive (Causes severe skin burns and eye damage), Flammable Liquid

(Category 4).

Lachrymator: This compound is a potent lachrymator (tear gas agent). All handling must

occur in a functioning fume hood.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture

sensitive (ester hydrolysis).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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